molecular formula C11H11BrF4O3S B13563323 4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate

4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate

Cat. No.: B13563323
M. Wt: 379.17 g/mol
InChI Key: BMEJTDUNYOBAKB-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes bromine, fluorine, and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common method starts with the reaction of 1,1,2,3-tetrafluoro-2-bromopropane with magnesium bromide to produce 4-bromo-1,1,2,3-tetrafluorobutane. This intermediate is then reacted with hydrogen fluoride to yield 4-bromo-3,3,4,4-tetrafluoro-1-butene . The final step involves the sulfonation of this intermediate with 4-methylbenzenesulfonyl chloride under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Elimination reactions: The compound can undergo elimination to form alkenes.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the sulfonate group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, making it useful in drug design and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The sulfonate group further enhances its solubility and reactivity, making it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C11H11BrF4O3S

Molecular Weight

379.17 g/mol

IUPAC Name

(4-bromo-3,3,4,4-tetrafluorobutyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C11H11BrF4O3S/c1-8-2-4-9(5-3-8)20(17,18)19-7-6-10(13,14)11(12,15)16/h2-5H,6-7H2,1H3

InChI Key

BMEJTDUNYOBAKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)Br)(F)F

Origin of Product

United States

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